Cyclohexyl 3-sulfanylpropanoate
Overview
Description
Cyclohexyl 3-sulfanylpropanoate is an organic compound characterized by a cyclohexyl group attached to a 3-sulfanylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 3-sulfanylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-sulfanylpropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted propanoates.
Scientific Research Applications
Cyclohexyl 3-sulfanylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-sulfanylpropanoate involves its reactive sulfanyl group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in a range of biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclohexyl 3-sulfanylpropanoate can be compared with other similar compounds such as:
Cyclohexyl 3-mercaptopropanoate: Similar structure but with a mercapto group instead of a sulfanyl group.
Cyclohexyl 3-thiopropanoate: Another similar compound with a thiol group.
Cyclohexyl 3-sulfinylpropanoate: An oxidized form of this compound.
Properties
IUPAC Name |
cyclohexyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S/c10-9(6-7-12)11-8-4-2-1-3-5-8/h8,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSMMYQFTZHMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545901 | |
Record name | Cyclohexyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-42-8 | |
Record name | Cyclohexyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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